Product packaging for 2-bromo-N-hydroxybenzamide(Cat. No.:CAS No. 2593-27-3)

2-bromo-N-hydroxybenzamide

Cat. No.: B3120084
CAS No.: 2593-27-3
M. Wt: 216.03 g/mol
InChI Key: AZPGONYSPBZNAZ-UHFFFAOYSA-N
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Description

Contextual Significance of the N-Hydroxybenzamide Scaffold

The N-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry, primarily recognized for its role as a key component in a class of enzymes known as histone deacetylase (HDAC) inhibitors. dergipark.org.trresearchgate.net HDACs are crucial enzymes in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. dergipark.org.trnih.gov The N-hydroxybenzamide moiety often acts as a zinc-binding group within these inhibitors, a critical interaction for their enzymatic inhibition. nih.gov

Beyond its role in HDAC inhibition, the N-hydroxybenzamide scaffold serves as a versatile linker in the design of novel bioactive molecules. researchgate.net Its chemical properties allow for the attachment of various other functional groups, enabling the synthesis of a wide array of derivatives with tailored biological activities. researchgate.netacs.org Researchers have explored N-hydroxybenzamide derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. dergipark.org.trresearchgate.net The inherent biological relevance of this scaffold makes any of its substituted analogues, such as 2-bromo-N-hydroxybenzamide, a compound of significant interest for further scientific investigation.

Scope and Objectives of Research on this compound

Research on this compound and its closely related derivatives is primarily driven by the objective to explore and enhance its potential biological activities. The introduction of a bromine atom onto the N-hydroxybenzamide scaffold can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can affect its biological target interactions.

A key objective in the study of this compound derivatives is the development of new therapeutic agents. For instance, research has focused on synthesizing novel esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide with the aim of increasing their antifungal activity. researchgate.netresearchgate.net Studies have evaluated the efficacy of these compounds against various fungal strains, indicating the potential for developing new fungicides. researchgate.netresearchgate.net

Furthermore, the compound serves as a valuable building block in organic synthesis. The bromine atom provides a reactive site for further chemical modifications through reactions like substitution, allowing for the creation of more complex molecules with potentially enhanced or novel biological activities. The overarching goal of this research is to systematically explore the structure-activity relationships of brominated N-hydroxybenzamide derivatives to identify lead compounds for drug discovery and other chemical applications.

Detailed Research Findings

The synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been achieved through methods such as microwave-assisted synthesis, which offers high yields in short reaction times. researchgate.netresearchgate.net Characterization of these compounds is typically performed using modern physicochemical methods.

Compound Physicochemical Data
N-(2-bromo-phenyl)-2-hydroxy-benzamideFTIR (KBr, cm⁻¹): Specific absorption bands confirming functional groups.¹H-NMR (DMSO-d₆, δ ppm): Signals corresponding to aromatic and amide protons.¹³C-NMR (DMSO-d₆, δ ppm): Signals corresponding to the carbon atoms in the molecule.

The spectral data for N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives confirm their successful synthesis and provide the basis for further biological evaluation. researchgate.netresearchgate.net

In terms of biological activity, studies have demonstrated the antifungal properties of N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives against various fungal species. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Fungal Strain MIC (g/L) of N-(2-bromo-phenyl)-2-hydroxy-benzamide
Saccharomyces cerevisiae0.3125 researchgate.net
Fusarium oxysporum0.625 researchgate.net
Sclerotinia sclerotiorumNot specified as most active

The data indicates that N-(2-bromo-phenyl)-2-hydroxy-benzamide exhibits significant inhibitory activity against the tested fungi, with the strongest inhibition observed for Saccharomyces cerevisiae. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B3120084 2-bromo-N-hydroxybenzamide CAS No. 2593-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPGONYSPBZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Processes of 2 Bromo N Hydroxybenzamide

Halogen Reactivity: Bromine Substitution Reactions

The bromine atom on the aromatic ring is a key site for reactivity, primarily through substitution and dehalogenation reactions.

Nucleophilic Substitution Patterns of the Bromine Atom

The bromine atom on the benzene (B151609) ring of 2-bromo-N-hydroxybenzamide can be replaced by various nucleophiles. smolecule.comsmolecule.com This type of reaction, known as nucleophilic aromatic substitution, is fundamental in modifying the core structure of the molecule. The electron-withdrawing nature of the bromine atom can influence the acidity of the hydroxamic acid group. For instance, the bromine can be substituted with amines or thiols to introduce new functional groups and create diverse derivatives. smolecule.com

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of the bromine atom and its replacement with a hydrogen atom. This process can be achieved using reducing agents like lithium aluminum hydride. smolecule.com In biological systems, anaerobic bacteria employ cobalamin-dependent enzymes called reductive dehalogenases to cleave carbon-halogen bonds. db-thueringen.denih.govrsc.org These enzymes can utilize organohalides as terminal electron acceptors in a respiratory process. db-thueringen.deresearchgate.net The mechanism can involve the formation of a radical intermediate or an organocobalt adduct. nih.gov Studies on similar brominated aromatic compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, have provided insights into the potential mechanisms of dehalogenation. rsc.orgresearchgate.net

Hydroxamic Acid Functional Group Transformations

The hydroxamic acid group (-CONHOH) is another reactive center in this compound, susceptible to oxidation and acylation reactions.

Oxidation Reactions of the N-Hydroxy Moiety

The N-hydroxy group of the hydroxamic acid can be oxidized. For example, chiral N-hydroxybenzamides can be oxidized to form short-lived N-oxyl radicals. nih.gov These radicals are capable of participating in further reactions, such as hydrogen atom abstraction. nih.govacs.org Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can also be used to oxidize the hydroxyl group. smolecule.com Furthermore, the nitrogen atom in the amide can be oxidized to form an N-oxide. google.com

Acylation Reactions Involving the Hydroxamic Acid Group

The hydroxamic acid group can undergo acylation, where an acyl group is added. This typically occurs at the oxygen atom of the hydroxylamine (B1172632), a process known as O-acylation. niscpr.res.inacs.org The reaction can be carried out using acylating agents like acetic anhydride. niscpr.res.in The rate of this reaction can be influenced by the solvent and the presence of catalysts such as tertiary amines. niscpr.res.in For instance, the acylation is generally faster in more polar aprotic solvents like acetonitrile (B52724) compared to dioxane. niscpr.res.in Under specific conditions, a competing reaction, the reduction of the N-O bond, can occur, leading to the formation of a primary amide. acs.org

Directed C-H Activation and Functionalization

The presence of the amide group in 2-bromobenzamides can direct the activation of a carbon-hydrogen (C-H) bond at the ortho position. This strategy is a powerful tool for constructing complex molecules. Palladium-catalyzed C-H activation is a common method used for the synthesis of phenanthridin-6(5H)-ones from 2-bromobenzamides. nih.govresearchgate.net This process often involves an intramolecular cyclization. researchgate.net Cobalt catalysts have also been employed for the C-H activation and annulation of benzamides with alkynes to produce isoquinolinones. acs.org These reactions demonstrate the utility of the amide group in guiding the functionalization of the aromatic ring. scielo.br

Ortho-C-H Activation in N-Hydroxybenzamides

Transition-metal-catalyzed C-H activation has become a powerful strategy for the synthesis of N-heterocycles. mdpi.com The N-hydroxyamide group can act as a directing group, facilitating the activation of the C-H bond at the ortho position. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to elaborated molecules.

In the context of N-hydroxybenzamides, rhodium(III) catalysis has been effectively used to initiate C-H activation. mdpi.com A key step in this process involves the formation of a rhodacycle intermediate, where the metal center coordinates to the amide oxygen and activates a nearby C-H bond. This cyclometalated species is a crucial intermediate that then participates in further coupling reactions. Studies involving deuterated solvents, such as methanol-d4, have shown that this ortho C-H activation step can be reversible. mdpi.com For instance, when N-hydroxybenzamide was treated under standard rhodium-catalyzed conditions, a significant deuterium (B1214612) incorporation (74%) was observed at the ortho C-H bond, confirming the reversibility of the C-H metalation. mdpi.com

While the N-hydroxyamide group typically directs activation to the ortho C-H bond, in this compound, one ortho position is already occupied by the bromo group. The directing group then facilitates the activation of the remaining ortho C-H bond at the C6 position. This selective activation is a gateway to subsequent functionalization, particularly in annulation reactions to form fused heterocyclic systems. mdpi.com

Annulation Reactions Forming Heterocyclic Architectures

The selective C-H activation of this compound paves the way for annulation reactions, which are processes that form a new ring onto an existing molecule. These reactions are of great importance in synthetic chemistry for building complex heterocyclic architectures from simpler precursors. ijirset.comrsc.org

A notable example is the Rh(III)-catalyzed cascade C-H activation and annulation of N-hydroxybenzamides with propargylic acetates to produce isoquinolones. mdpi.com This reaction proceeds through a sequence involving C-H activation, insertion of the alkyne, intramolecular annulation, and cleavage of the N-O bond. mdpi.com The process is highly efficient, forming two new carbon-carbon/carbon-nitrogen bonds and a heterocycle in a single operation, with water as the only byproduct. mdpi.com

Research has demonstrated that ortho-substituted N-hydroxybenzamides, including those with halogen substituents, are well-tolerated in these transformations. Specifically, a this compound derivative participated in this reaction, yielding the corresponding bromo-substituted isoquinolone. The tolerance of the bromo group is particularly valuable as it provides a handle for further synthetic modifications, such as through palladium-catalyzed cross-coupling reactions. mdpi.com

N-Hydroxybenzamide SubstrateCoupling PartnerCatalyst SystemProductYieldReference
This compound derivativePropargylic Acetate (B1210297)[Cp*RhCl2]2, NaOAcBromo-substituted Isoquinolone41% mdpi.com

Rearrangement Reactions: The Lossen Rearrangement in N-Hydroxybenzamides

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then be transformed into other functional groups like amines or carbamates. researchgate.net This reaction typically requires an activation step, where the hydroxyl group of the hydroxamic acid is converted into a better leaving group. kit-technology.de

Recent advancements have introduced catalytic versions of the Lossen rearrangement. One such method utilizes dialkyl carbonates as activating agents in the presence of a tertiary amine base catalyst. kit-technology.de This procedure has been successfully applied to a variety of aromatic hydroxamic acids, including this compound (referred to as ortho-bromo-benzhydroxamic acid). kit-technology.degoogle.com

In a specific application, the Lossen rearrangement of this compound was carried out using dimethyl carbonate and methanol (B129727) with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst. The reaction led to the formation of 2-bromoaniline (B46623) in good yield. kit-technology.degoogle.com This transformation demonstrates that the rearrangement proceeds efficiently even with a sterically demanding ortho-substituent like bromine. The likely pathway involves the in-situ formation of an activated O-alkoxycarbonyl hydroxamate, which then rearranges to an isocyanate intermediate. Subsequent hydrolysis or reaction with the alcohol solvent leads to the final amine product. kit-technology.de

ReactantReagentsProductYieldReference
This compoundDimethyl carbonate, Methanol, TBD2-bromoaniline73% kit-technology.degoogle.com

Mechanistic Investigations of 2 Bromo N Hydroxybenzamide Transformations

Elucidation of Reaction Mechanisms for N-Hydroxybenzamide Formation

The formation of N-hydroxybenzamides can be achieved through various synthetic routes, and understanding the underlying mechanisms is key to controlling reaction outcomes. One common method involves the reaction of a carboxylic acid derivative with hydroxylamine (B1172632). For instance, the Schmidt reaction, which typically involves an azide (B81097) reacting with a carbonyl compound under acidic conditions to yield an amine or amide, is closely related to the formation of N-hydroxybenzamides. wikipedia.org In a process similar to Fischer esterification, a carboxylic acid can react with hydrazoic acid to form an acyl azide, which then rearranges. wikipedia.org The mechanism of such transformations often involves nucleophilic attack, rearrangement, and elimination steps, with the specific pathway influenced by reaction conditions and the nature of the substrates.

In the context of enzymatic synthesis, the formation of N-N bonds, a related transformation, is catalyzed by enzymes that overcome thermodynamic barriers. acs.org These enzymatic processes often involve the generation of reactive intermediates like nitroso and hydroxylamine species. acs.org The study of these biological pathways can provide inspiration for developing new synthetic methods for N-hydroxybenzamide formation.

Mechanistic Pathways of Metal-Catalyzed Reactions

Metal-catalyzed reactions involving N-hydroxybenzamides are powerful tools for the construction of complex molecules, particularly N-heterocycles. These transformations often proceed through catalytic cycles involving steps like oxidative addition, reductive elimination, and migratory insertion. libretexts.org

Transition metal-catalyzed reactions involving N-hydroxybenzamides often proceed via C-H activation, where a metal catalyst cleaves a carbon-hydrogen bond, typically at the ortho position of the benzamide (B126) ring. This is followed by annulation with various coupling partners. For instance, Rh(III)-catalyzed reactions of N-hydroxybenzamides with alkynes have been shown to proceed through a C-H activation/annulation cascade. nih.govrsc.org

Mechanistic studies, including deuterium (B1214612) labeling experiments, have shown that the C-H activation step can be reversible. nih.gov The subsequent steps often involve insertion of the coupling partner (e.g., an alkyne) and intramolecular annulation, followed by N-O bond cleavage to afford the final product. nih.gov An alternative pathway has been proposed where N-O bond cleavage precedes alkyne insertion, leading to a high-valent metal-nitrene species that drives the subsequent steps. rsc.org This highlights the complexity and potential for multiple competing pathways in these reactions.

The cleavage of the N-O bond is a critical step in many of these transformations, and can be facilitated by the metal catalyst. mdpi.com Density Functional Theory (DFT) studies have suggested that in some Rh(III)-catalyzed reactions, the C-N bond coupling and N-O bond cleavage can occur via a concerted all-Rh(III) process. mdpi.com

Nickel catalysis has emerged as a significant strategy for C-N bond formation. nih.govnih.govrsc.org These reactions often proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) redox cycle. nih.gov In the context of N-hydroxybenzamide chemistry, nickel catalysts can facilitate cross-coupling reactions. For example, nickel-catalyzed C-N coupling of haloarenes with various nitrogen sources provides an efficient route to N,N-dialkylanilines. nih.gov

Mechanistic studies have indicated that a Ni(I)/Ni(III) redox cycle can be particularly efficient, as the high-valent Ni(III) species can lead to a faster and more energetically favorable C-N reductive elimination. nih.gov The development of stable and well-defined NHC-Ni(0) pre-catalysts has further enhanced the practicality and versatility of these transformations. nsf.gov These catalysts have shown high activity in N-arylations of aryl chlorides, demonstrating the potential of nickel catalysis in constructing C-N bonds in complex molecules. nsf.gov In some photoredox/nickel dual catalytic systems, slow oxidative addition can lead to the aggregation of unstabilized Ni(0) species, a challenge that can be overcome by adjusting reaction conditions. mpg.de

C-H Activation and N-O Bond Cleavage Mechanistic Studies

Kinetic Isotope Effect (KIE) Studies in 2-bromo-N-hydroxybenzamide Related Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step. dalalinstitute.comwikipedia.orgprinceton.edu This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. dalalinstitute.com

Table 1: Kinetic Isotope Effect in N-Hydroxybenzamide Reactions

ReactionCatalyst SystemKIE (kH/kD)ImplicationReference
C-H Activation/AnnulationRh(III)1.08C-H cleavage is not the sole rate-determining step. nih.gov
C-H Activation/Chiral ControlChiral Rhodium2.2Ortho C-H activation is involved in the turnover-limiting step. mdpi.com

Probing Radical Intermediates in this compound Chemistry

Radical intermediates can play a significant role in the transformations of N-hydroxybenzamides and related compounds. These highly reactive species can be generated through various methods, including homolytic cleavage of weak bonds, and can participate in a range of synthetic transformations. nih.gov

In the context of N-hydroxybenzamide chemistry, nitrogen-centered radicals can be generated from N-O bond cleavage. mdpi.com For example, Ni(0)/Fe(II) catalysis has been used for the selenization of olefin-containing aryl oxime esters, where the N-O bond cleavage generates a nitrogen-centered radical. mdpi.com The study of radical reactions often employs techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to detect and characterize these transient intermediates. warwick.ac.uk Probe substrates designed to trap radical intermediates intramolecularly can also provide evidence for their involvement in a reaction mechanism. open.ac.uk

The involvement of radical intermediates has also been proposed in the cytochrome P-450 catalyzed dealkylation of amides, where a carbon-centered radical is formed via hydrogen atom abstraction. open.ac.uk This radical can then undergo further reactions, leading to the final product. open.ac.uk

Structure-Reactivity Relationships in N-Hydroxybenzamide Systems

The reactivity of N-hydroxybenzamides is significantly influenced by their molecular structure. researchgate.netsolubilityofthings.com The presence and position of substituents on the aromatic ring can affect the electronic and steric properties of the molecule, thereby influencing its reactivity in various transformations.

For instance, in Rh(III)-catalyzed C-H activation reactions, electron-donating groups on the N-hydroxybenzamide have been shown to facilitate the reaction, suggesting that the C(sp²)-H bond cleavage might be the limiting step. nih.gov Conversely, the electronic nature of the coupling partner can also impact the reaction outcome. nih.gov

Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to gain a deeper understanding of these relationships. researchgate.net By correlating structural features with observed reactivity, it is possible to design more efficient catalysts and substrates for specific transformations. For example, docking studies of N-hydroxybenzamide derivatives with histone deacetylase (HDAC) have revealed that favorable interactions within the active site contribute to their inhibitory activity. researchgate.net

The conformational characteristics of N-hydroxybenzamides, such as the dihedral angle between different parts of the molecule, can also play a crucial role in their reactivity and interaction patterns. Intramolecular hydrogen bonding, for example, can influence the molecule's conformation and stability.

Computational and Theoretical Chemistry Studies of 2 Bromo N Hydroxybenzamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability, polarity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of benzamide (B126) derivatives. mdpi.com By approximating the electron density of a molecule, DFT can accurately predict its ground-state geometry and energy. For related N-unsubstituted 2-aminobenzamides, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to determine the most stable conformers. mdpi.com These studies revealed that conformers allowing for the formation of a six-membered intramolecular ring, stabilized by hydrogen bonding, are energetically favored. mdpi.com Similar DFT approaches are applied to N-hydroxybenzamides to optimize their molecular structure, calculate thermodynamic parameters, and analyze frontier molecular orbitals (HOMO-LUMO), which are key to predicting chemical reactivity. dergipark.org.trresearchgate.net For instance, the energy difference between conformers can indicate the predominance of one structure, with calculations showing stability differences of over 9 kJ/mol in some cases. mdpi.com

Table 1: Representative Parameters Calculated Using DFT for Benzamide Derivatives This table is illustrative of typical data obtained from DFT calculations for related benzamide structures.

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.3 eVIndicates electron-donating ability
LUMO Energy~ -1.9 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 4.4 eVRelates to chemical reactivity and stability. dergipark.org.trdergipark.org.tr
Dipole Moment~ 2-5 DebyeMeasures the molecule's overall polarity

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a clear Lewis structure-like picture, quantifying the electron density in each bond and lone pair. uni-muenchen.defaccts.de NBO analysis can elucidate the stabilization energy associated with intramolecular interactions, such as the interaction between a lone pair on an oxygen atom and an antibonding orbital of an adjacent bond, which is crucial for understanding the molecule's conformational preferences and reactivity. researchgate.net

Table 2: Illustrative NBO Analysis for a Key Interaction in a Benzamide-like Structure This table demonstrates a hypothetical NBO result for an interaction common in benzamides, showing the donor orbital, acceptor orbital, and the calculated stabilization energy (E(2)).

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)σ* (N-C)~ 5-15Lone Pair -> Antibonding Sigma
π (C=C)ringπ* (C=O)~ 10-25Pi -> Antibonding Pi (Resonance)

Density Functional Theory (DFT) Applications to N-Hydroxybenzamides

Prediction of Spectroscopic Parameters and Molecular Properties

Theoretical methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, leading to a more complete characterization of the molecule.

Theoretical simulations, typically using DFT methods, are widely employed to calculate the vibrational frequencies of molecules. tandfonline.com These calculated frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectra. sci-hub.red For 2-hydroxybenzoyl compounds, computational studies at the B3LYP/6-31G** level have shown good agreement between calculated and experimental vibrational frequencies, particularly for ν(OH) and ν(CO) stretching modes. acs.org A detailed assignment of the observed spectral bands is often achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each vibrational mode. researchgate.net This synergy between theoretical prediction and experimental measurement allows for a confident assignment of the molecule's vibrational fingerprint. mjcce.org.mk

The collision cross section (CCS) is a measure of the effective area of an ion as it moves through a buffer gas in ion mobility spectrometry (IMS). nih.gov It is a key physical property that provides information about the size, shape, and charge distribution of an ion. mdpi.com CCS values can be predicted computationally and are increasingly used alongside mass-to-charge ratios to improve the confidence of compound identification. nih.gov For 2-bromo-N-hydroxybenzamide, predicted CCS values have been calculated for various adducts, providing valuable data for its characterization in complex mixtures. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]+215.96547135.2
[M+Na]+237.94741145.9
[M-H]-213.95091140.4
[M+NH4]+232.99201156.2
[M+K]+253.92135135.0
[M+H-H2O]+197.95545134.9

Vibrational Properties through Theoretical Simulations

Theoretical Studies on Reaction Energetics and Pathways

Computational chemistry is instrumental in exploring the potential chemical reactions a molecule can undergo. By calculating the energy of reactants, transition states, and products, theoretical studies can map out reaction pathways and predict their feasibility. While specific studies on the reaction energetics of this compound are not widely available, research on analogous compounds provides insight. For example, studies on the synthesis of benzoxazoles from N-(2-bromo-phenyl)-4-hydroxy-benzamide have been conducted. rsc.orgrsc.org Theoretical models of such reactions can elucidate the mechanism, such as the oxidative-addition of a cobalt catalyst to the carbon-bromine bond, followed by reductive elimination to form the final product. rsc.org Furthermore, linear free-energy relationships, like the Hammett equation, provide a theoretical framework for predicting how substituents on the benzene (B151609) ring influence reaction rates and equilibrium constants for a wide range of organic reactions involving benzoic acid derivatives. wikipedia.org

Activation Energy Calculations for Key Reactions

Activation energy is a critical parameter in understanding the kinetics of a chemical reaction, representing the minimum energy required to initiate the reaction. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to model reaction pathways and determine the energy of transition states. This allows for the calculation of activation energies for processes such as thermal decomposition, hydrolysis, or reactions with other molecules.

No specific studies detailing the activation energy calculations for reactions involving this compound were identified.

Thermodynamic Properties and Thermal Reactivity Profiles

The thermodynamic properties of a compound, including its enthalpy of formation, Gibbs free energy, and entropy, are fundamental to predicting its stability and reactivity. These properties are often calculated using computational methods. Thermal reactivity profiles, which can be predicted using techniques like thermogravimetric analysis (TGA) coupled with computational models, provide insight into how a compound behaves at different temperatures.

Specific thermodynamic data and thermal reactivity profiles for this compound from computational studies are not available in the reviewed literature.

Advanced Computational Characterization of this compound

Advanced computational characterization can encompass a variety of in-silico analyses to predict the behavior and properties of a molecule. This can include:

Molecular Electrostatic Potential (MEP) maps: To identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in understanding the molecule's reactivity and electronic transitions.

Natural Bond Orbital (NBO) analysis: To investigate charge distribution, hybridization, and intramolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions.

Without dedicated computational studies on this compound, no data for these advanced characterizations can be presented.

Coordination and Supramolecular Chemistry of 2 Bromo N Hydroxybenzamide Analogs

Complexation with Metal Ions: Synthesis and Characterization

The synthesis of coordination complexes with 2-bromo-N-hydroxybenzamide analogs and metal ions, especially lanthanide(III) ions, has been a subject of significant interest. The methodologies employed often involve the reaction of the ligand with a corresponding metal salt in a suitable solvent system, sometimes under controlled pH conditions to facilitate deprotonation and complex formation.

The formation of stable complexes with lanthanide(III) ions is a hallmark of N-hydroxybenzamide derivatives. The synthesis of these complexes typically involves the reaction of the ligand with a lanthanide(III) salt, such as a chloride or nitrate, in a solvent like methanol (B129727) or ethanol (B145695). The reaction may be refluxed to ensure completion. tandfonline.comtandfonline.com For instance, in the synthesis of lanthanide complexes with a tetrakis[2-hydroxybenzamide] ligand based on a cyclen scaffold, the ligand is dissolved in methanol with a few drops of pyridine, followed by the addition of the lanthanide(III) chloride hexahydrate. osti.gov The mixture is then heated to reflux for several hours, and the resulting complex precipitates upon cooling and slow evaporation of the solvent. osti.gov

Similarly, Schiff base ligands derived from hydroxybenzoic acids have been used to prepare lanthanide complexes. shivajicollegekannad.org In a typical procedure, an ethanolic solution of the Schiff base ligand is treated with sodium hydroxide (B78521), followed by the dropwise addition of an ethanolic solution of the lanthanide nitrate. shivajicollegekannad.org The resulting solid complex is then filtered and washed. shivajicollegekannad.org The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:2. shivajicollegekannad.org

The characterization of these lanthanide complexes is carried out using a variety of analytical techniques. Elemental analysis is used to determine the empirical formula of the complexes. tandfonline.comtandfonline.com Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O and N-O groups of the hydroxamate moiety, as well as the phenolic C-O group, provide evidence of complexation. nih.gov For example, in lanthanide complexes with benzhydrazide, the coordination is confirmed by changes in the IR spectra. nih.gov Mass spectrometry is also employed to confirm the molecular weight of the synthesized complexes. osti.gov

The design of ligands based on hydroxybenzamide moieties is critical for achieving specific coordination environments around the metal ion. The 2-hydroxybenzamide unit provides a bidentate O,O-donor set through the deprotonated phenolic oxygen and the carbonyl oxygen of the hydroxamic acid. In the case of this compound analogs, the bromine substituent can influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.

The coordination modes of hydroxybenzamide moieties are versatile. In mononuclear complexes, the ligand typically chelates to the metal ion in a bidentate fashion. However, in polynuclear complexes or when incorporated into larger ligand scaffolds, bridging coordination modes can also be observed. mdpi.com For example, in dimeric lanthanide complexes with alanine, both bridging and chelating-bridging modes are observed for the carboxylate groups. mdpi.com

Schiff base ligands incorporating hydroxybenzamide units can offer additional donor atoms, leading to higher coordination numbers for the lanthanide ions. tandfonline.com For instance, a Schiff base ligand derived from salicylaldehyde (B1680747) and a diamine can coordinate to a lanthanide ion through the phenolic oxygen and the imine nitrogen atoms. tandfonline.com In some cases, two forms of the ligand can exist within the same complex: one acting as a bidentate ligand and the other as a tetradentate ligand, leading to a seven-coordinate geometry for the lanthanide ion. tandfonline.com The flexibility of these ligands allows for the formation of diverse and stable coordination compounds. mdpi.com

Table 1: Synthesis and Characterization of Lanthanide Complexes with a Hydroxybenzamide Analog

Lanthanide IonLigandSynthesis ConditionsCharacterization TechniquesReference
Gd(III), Tb(III), Yb(III)[Cyclentetrakis(methylene)]tetrakis[2-hydroxybenzamide]Methanol, Pyridine, RefluxElemental Analysis, FAB-MS osti.gov
Nd(III), Gd(III), Dy(III)(E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acidEthanol, NaOH, 60°CIR, NMR, HRMS, Elemental Analysis shivajicollegekannad.org
La(III), Ce(III), Sm(III), Gd(III)N,N′-di-(4′-pentyloxybenzoate)salicylidene-1,3-diaminopropaneEthanol, RefluxIR, NMR, Mass Spec, Elemental Analysis tandfonline.comtandfonline.com

Formation of Coordination Complexes with Lanthanide(III) Ions

Spectroscopic Properties of Metal Complexes

The complexation of 2-hydroxybenzamide analogs with metal ions leads to significant changes in their spectroscopic properties. UV-visible absorption and luminescence spectroscopy are powerful tools to probe the electronic structure and photophysical properties of these complexes, while circular dichroism provides insights into their chiral features.

The UV-visible absorption spectra of 2-hydroxybenzamide complexes are typically dominated by the intra-ligand π→π* transitions of the aromatic rings. ripublication.com Upon complexation with a metal ion, these absorption bands may exhibit a bathochromic (red) or hypsochromic (blue) shift. up.ac.za For example, the electronic absorption spectra of lanthanide complexes with diphenylamine (B1679370) and bipyridyl ligands show a red-shift, which is associated with covalent bonding between the lanthanide ion and the ligands. ripublication.com

One of the most interesting properties of lanthanide complexes with organic ligands is the "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light with its characteristic narrow emission bands. osti.gov This process significantly enhances the luminescence intensity of the lanthanide ion, which otherwise has very low molar absorption coefficients. osti.gov

The luminescence properties of lanthanide complexes with hydroxybenzamide analogs have been studied in detail. osti.gov For instance, the terbium(III) complex of a tetrakis[2-hydroxybenzamide] ligand exhibits strong green luminescence upon excitation of the ligand. osti.gov The luminescence quantum yield and lifetime of these complexes are sensitive to the coordination environment and the presence of quencher molecules, such as water. osti.gov The pH of the solution can also have a profound effect on the luminescence, as it can alter the speciation of the complex in solution. osti.govresearchgate.net

Table 2: Spectroscopic Data for a Tb(III) Complex with a [Cyclentetrakis(methylene)]tetrakis[2-hydroxybenzamide] Ligand

PropertyValueConditionsReference
Absorption Maxima (λabs)295 nm, 330 nmpH 7.4 osti.gov
Emission Maxima (λem)490, 545, 585, 620 nmExcitation at 330 nm, pH 7.4 osti.gov
Luminescence Lifetime (τ)1.5 mspH 11.5 osti.gov
Quantum Yield (Φ)0.25pH 11.5 osti.gov

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chirality of molecules. mdpi.com When a chiral ligand is complexed with a metal ion, the resulting complex can exhibit a characteristic CD spectrum. Even if the ligand itself is achiral, the formation of a chiral complex due to the spatial arrangement of the ligands around the metal center can induce a CD signal. psu.edu CD spectroscopy can be used to determine the absolute configuration of complexes and to study their conformational changes in solution. psu.edunih.gov

Circularly polarized luminescence (CPL) is the emission analog of CD and provides information about the chirality of the excited state of a luminescent complex. iucr.org The CPL spectra of chiral lanthanide complexes can be used to probe the coordination environment of the lanthanide ion in the excited state. osti.gov

For chiral lanthanide complexes with hydroxybenzamide analogs, both CD and CPL studies can provide valuable insights into their structure and properties. osti.gov For example, the CD spectra of a terbium(III) complex with a chiral tetrakis[2-hydroxybenzamide] ligand were found to be pH-dependent, indicating changes in the conformation of the complex with pH. osti.gov The CPL spectra of the same complex also showed a strong dependence on pH, confirming the presence of different chiral species in solution. osti.gov

UV/VIS Absorption and Luminescence Characteristics of 2-hydroxybenzamide Complexes

Self-Assembly and Supramolecular Architectures

Hydrogen bonding is a dominant force in the self-assembly of these molecules. The N-hydroxyamide group is an excellent hydrogen bond donor and acceptor, and the phenolic hydroxyl group also participates in hydrogen bonding. grafiati.com In the crystal structures of related benzamide (B126) derivatives, extensive networks of intermolecular hydrogen bonds are observed, leading to the formation of one-, two-, or three-dimensional structures. grafiati.comresearchgate.net

The bromine atom in this compound can participate in halogen bonding, which is a non-covalent interaction between a halogen atom and a Lewis base. acs.org Halogen bonds, along with hydrogen bonds and π-π stacking interactions, can direct the self-assembly of the molecules into specific supramolecular networks. acs.org For example, in coordination polymers driven by 5-bromonicotinic acid, the bromine atom plays a key role in reinforcing and extending the structures into diverse 3D supramolecular networks via various halogen bonding interactions. acs.org

The interplay of these non-covalent interactions can lead to the formation of complex and interesting supramolecular architectures, such as sheets, chains, and three-dimensional networks. researchgate.net The specific architecture adopted depends on the substitution pattern of the benzamide ring and the presence of other functional groups that can participate in intermolecular interactions.

Hydrogen Bonding Networks in this compound Related Crystal Structures

The crystal structures of analogs related to this compound are significantly influenced by a variety of hydrogen bonding interactions. These interactions are pivotal in the formation of stable, extended molecular assemblies. The N-hydroxybenzamide moiety itself provides key functional groups, the hydroxyl (-OH) and amide (-NH), which act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen serve as acceptors.

Intermolecular hydrogen bonds are the primary driving force for the formation of larger crystalline architectures. Common motifs include strong interactions like N-H···O and O-H···O bonds. iucr.org In the crystal structures of related compounds, these interactions often lead to the formation of well-defined patterns. For example, in the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide, molecules are linked through intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds, resulting in the formation of chains. iucr.org Similarly, studies on other substituted benzoic acids and benzamides reveal the prevalence of centrosymmetric dimers formed via mutual carboxyl–carboxyl O—H⋯O hydrogen bonds, often creating a central R2(2)(8) ring motif. iucr.org The amide functionality can also act as both a hydrogen bond donor and acceptor simultaneously, facilitating the creation of linear sheets and helical structures in related systems. mdpi.com

The presence of a bromine atom can also influence the hydrogen bonding network, albeit indirectly, by affecting the electronic properties and steric profile of the molecule. The specific arrangement and strength of these hydrogen bonds are crucial in determining the final crystal packing.

Below is a data table summarizing representative hydrogen bonding interactions found in the crystal structures of compounds analogous to this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Compound TypeReference
N-H···O0.90(1)---N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide iucr.org
O-H···O----N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide iucr.org
O-H···N----N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide iucr.org
O-H···O----3-bromo-2-hydroxybenzoic acid iucr.org
N-H···O----N-unsubstituted 2-aminobenzamides mdpi.com

Pi-Stacking Interactions in Condensed Phases

In addition to hydrogen bonding, π-stacking interactions play a significant role in the condensed-phase structures of this compound analogs. These non-covalent interactions occur between aromatic rings and are crucial for the stabilization of the crystal lattice. libretexts.org The nature of these interactions can be influenced by the electronic properties of the aromatic system, including the presence of substituents like the bromine atom and the hydroxamic acid group.

Pi-stacking can manifest in several geometries, most commonly as face-to-face (sandwich) or parallel-displaced arrangements. libretexts.org The electron-withdrawing nature of the bromine atom and the carbonyl group in this compound can lead to a quadrupole moment on the aromatic ring, influencing the preferred stacking geometry to minimize electrostatic repulsion and maximize attractive dispersion and electrostatic forces. libretexts.org

The interplay between π-stacking and hydrogen bonding is a key aspect of the supramolecular chemistry of these compounds. Hydrogen bonds often form the primary framework of the molecular assembly, while weaker π-stacking interactions provide additional stabilization, filling the voids and leading to a more compact and stable crystal structure. In some cases, the hydroxyl group can form intramolecular hydrogen bonds that stabilize a planar conformation of the molecule, which in turn pre-organizes it for more effective π-π stacking in the solid state.

The following table presents examples of π-stacking parameters observed in related structures.

Interacting RingsCentroid-to-Centroid Distance (Å)Stacking TypeCompound TypeReference
Pyridine-Pyrrole3.729(3)Parallel-displaced2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile researchgate.net
Indole-Indole3.4 - 4.0Parallel-displaced7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles

Formation of One-Dimensional and Two-Dimensional Supramolecular Motifs

One-dimensional motifs, such as chains and ribbons, are commonly formed through strong, directional hydrogen bonds. For example, the simultaneous action of N-H···O and O-H···O hydrogen bonds can link molecules head-to-tail, propagating in a single direction to form infinite chains. iucr.org In the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide, such chains are observed running along a crystallographic axis. iucr.org Amide-to-amide hydrogen bonds are particularly effective synthons for creating 1D architectures in related systems. researchgate.net

These 1D motifs can then be further organized into two-dimensional structures, such as sheets or layers. This dimensional extension is typically mediated by weaker intermolecular forces, including weaker hydrogen bonds or π-stacking interactions between the aromatic rings of adjacent 1D chains. For instance, parallel chains can be linked into a 2D sheet through π-π stacking. The specific arrangement of these sheets, whether parallel or interdigitated, defines the final three-dimensional crystal structure.

The concept of the supramolecular synthon, a robust and predictable unit of intermolecular interactions, is central to understanding the formation of these motifs. researchgate.net In benzamide-related structures, the amide···amide homosynthon and the acid–amide heterosynthon are common examples that reliably produce specific dimensional aggregates. researchgate.net The predictability of these synthons is a cornerstone of crystal engineering, allowing for the rational design of materials with desired structural properties.

Supramolecular MotifDriving InteractionsResulting DimensionExample Compound TypeReference
ChainsN-H···O, O-H···O, O-H···N Hydrogen Bonds1DN′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide iucr.org
DimersO-H···O Hydrogen Bonds (R2(2)(8) motif)0D (building block)3-bromo-2-hydroxybenzoic acid iucr.org
Sheets/LayersHydrogen Bonds and π-π Stacking2DVarious benzamide derivatives mdpi.com

Derivatization Strategies and Functional Group Interconversions of 2 Bromo N Hydroxybenzamide

Synthesis of Esters and Hydrazides of N-Hydroxybenzamides

The synthesis of esters and hydrazides from N-hydroxybenzamide precursors, including brominated analogues, is a well-established method for functional group interconversion. These reactions are often carried out to enhance the compound's properties or to serve as intermediates for further synthetic transformations.

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for producing esters and hydrazides of N-(2-bromo-phenyl)-2-hydroxy-benzamide. researchgate.netresearchgate.netrevistadechimie.ro This technique offers high yields, ranging from 86-93%, and requires shorter reaction times (7-11 minutes) at 150°C and 500 W compared to conventional heating methods. researchgate.netresearchgate.netrevistadechimie.ro For instance, the reaction of N-(2-bromo-phenyl)-2-hydroxy-benzamide with appropriate reagents under microwave irradiation leads to the corresponding esters and hydrazides. researchgate.netresearchgate.netrevistadechimie.ro The resulting esters and hydrazides are typically purified by recrystallization from absolute ethanol (B145695). researchgate.net

The synthesis of hydrazides is a critical step, as they are key intermediates for creating more complex molecules like hydrazones. grafiati.comgrafiati.com For example, the ethyl ester of a related compound, [2-(3-trifluoromethyl-phenylcarbamoyl)-phenoxy]-acetic acid, is condensed with hydrazine (B178648) to produce 2-hydrazinocarbonylmethoxy-N-(3-trifluoromethyl-phenyl)-benzamide. grafiati.comgrafiati.com This hydrazide can then be reacted with various aldehydes to form a library of hydrazone derivatives. grafiati.comgrafiati.com

Table 1: Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Derivative Synthesis Method Solvent Purification Yield (%)
Esters Microwave-assisted 2-Butanone Recrystallization from absolute ethanol 86-93 researchgate.netresearchgate.netrevistadechimie.ro

Condensation Reactions to Form Hydrazones

Hydrazones are a significant class of compounds synthesized from hydrazide intermediates. The condensation reaction between a hydrazide and an aldehyde or ketone is a fundamental method for their preparation. This reaction involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH-C=O linkage of a hydrazone.

For instance, 5-bromo-2-hydroxybenzohydrazide (B1330707) can be refluxed with 1-ethylisatin in methanol (B129727) with glacial acetic acid as a catalyst to synthesize (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide. vulcanchem.com The (Z)-isomer is often the predominant product due to steric hindrance. vulcanchem.com Similarly, hydrazides derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide serve as key intermediates for the synthesis of new hydrazones by reacting them with chloro-substituted benzaldehydes. grafiati.com These reactions are crucial for expanding the chemical diversity of the initial compound. grafiati.comgrafiati.com The resulting hydrazones are often purified by recrystallization from dimethylformamide. researchgate.net

Microwave irradiation is also a highly effective method for synthesizing hydrazones from N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, achieving good yields in short reaction times. researchgate.netresearchgate.netrevistadechimie.ro

Table 2: Examples of Hydrazone Synthesis from Brominated Benzohydrazides

Hydrazide Precursor Aldehyde/Ketone Reactant Resulting Hydrazone Reaction Conditions
5-bromo-2-hydroxybenzohydrazide 1-ethylisatin (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide Reflux in methanol with glacial acetic acid vulcanchem.com
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide 4-dimethylamino-benzylidene N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonyl-methoxy)-benzamide Microwave-assisted researchgate.netrevistadechimie.ro

Strategies for Enhancing Molecular Complexity and Diversity via Derivatization

The derivatization of the 2-bromo-N-hydroxybenzamide core structure is a strategic approach to enhance molecular complexity and generate a diverse library of compounds for various applications. This is achieved through multi-step synthetic sequences that introduce new functional groups and structural motifs.

One common strategy involves the initial formation of an ester, which is then converted to a hydrazide. grafiati.comgrafiati.com This hydrazide acts as a versatile building block for the synthesis of a wide array of hydrazones by reacting it with different aldehydes and ketones. grafiati.comgrafiati.commdpi.com This modular approach allows for the systematic variation of substituents on the aromatic rings, leading to a large number of derivatives from a common intermediate.

Another strategy to increase molecular complexity is through cyclization reactions. For example, the condensation of N-aminomorpholine with o-formyl benzoic acid initially forms a hydrazone, which can then undergo cyclization to form a phthalimidine derivative upon treatment with acetic anhydride. nih.gov

Furthermore, the introduction of different linkers and functional groups can significantly alter the properties of the parent molecule. For instance, N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide (B354443) with various acid chlorides, leading to compounds with diverse substituents. nih.gov These modifications can include the introduction of trifluoromethyl or trifluoromethoxy groups, which have been shown to influence the compound's activity. nih.gov

The use of solid-phase synthesis combined with microwave-assisted cyclization has been employed for the synthesis of indol-2-ones from resin-bound N-(2-bromophenyl)acrylamides, demonstrating a powerful strategy for generating complex heterocyclic structures. lookchem.com

Development of Derivatization Reagents Incorporating Bromine

Bromine-containing derivatization reagents are valuable tools in analytical chemistry, particularly for enhancing the detection of molecules in techniques like liquid chromatography-mass spectrometry (LC-MS). The presence of bromine, with its characteristic isotopic pattern (approximately equal abundance of 79Br and 81Br), provides a unique signature that facilitates the identification of derivatized analytes. nih.govresearchgate.net

4-bromo-N-methylbenzylamine (4-BNMA) is a prime example of such a reagent. nih.govresearchgate.net It is used to derivatize carboxylic acids, improving their retention in reversed-phase chromatography and enabling clear identification through tandem mass spectrometry due to the bromine isotope pattern. nih.gov The derivatization reaction typically involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(dimethylamino)propyl carbodiimide (B86325) (EDC) before reacting with 4-BNMA. researchgate.net

Other brominated reagents, such as 4-bromophenacyl bromide (BPB), are used to derivatize thiols and other nucleophilic functional groups. libretexts.org The resulting derivatives often exhibit enhanced UV absorbance, improving their detectability in HPLC. libretexts.org Similarly, 3-hydroxybenzoyl bromide can be used to introduce a hydroxybenzoyl moiety into other molecules, which can be useful for creating fluorescent probes or other functional derivatives. vulcanchem.com

The strategic incorporation of bromine into derivatization reagents offers several advantages:

Improved Mass Spectrometric Identification: The distinct isotopic pattern of bromine acts as a clear marker for the presence of the derivatized analyte. nih.gov

Enhanced Chromatographic Properties: Derivatization can alter the polarity and volatility of analytes, improving their separation in chromatographic systems. libretexts.org

Increased Detector Response: The introduction of chromophores or electrophoric groups can enhance the response of UV or electron capture detectors. libretexts.org

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
  • Nucleophilic substitution : React 2-bromo-benzoic acid derivatives with hydroxylamine under basic conditions (e.g., NaOH in ethanol) .
  • Coupling reactions : Use palladium catalysts (e.g., Pd/C) for cross-coupling to introduce the hydroxyamide group .
  • Key factors : Reaction temperature (room temp vs. reflux), solvent polarity (MeOH vs. DMF), and catalyst loading impact yield. Evidence suggests yields range from 33% to 65% depending on purification methods like preparative HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6_6) identify substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 11.6 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydrogen-bonded dimers (e.g., O–H⋯N interactions) .
  • Melting point analysis : Compare experimental values (e.g., 146–151°C for brominated analogs) to confirm purity .

Q. How should researchers handle safety and waste management for this compound?

  • Methodological Answer :
  • Safety protocols : Use PPE (gloves, goggles), avoid skin contact (S24/25), and store separately from oxidizing agents .
  • Waste disposal : Neutralize acidic/basic byproducts before transferring to certified waste management services .

Advanced Research Questions

Q. How can substitution reactions at the bromine site be optimized to synthesize novel derivatives?

  • Methodological Answer :
  • Nucleophiles : Use amines or thiols with NaH as a base for SNAr reactions .
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki with boronic acids) requires anhydrous conditions and inert atmospheres .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane) and LC-MS track reaction progress.

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. activation) be analyzed?

  • Methodological Answer :
  • Dose-response curves : Validate assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Control experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .
  • Statistical models : Apply ANOVA to assess significance of conflicting results across replicates .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with PDB structures (e.g., kinases or GPCRs) to map halogen bonding .
  • MD simulations : AMBER or GROMACS simulate ligand-protein stability over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC50_{50} values .

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Methodological Answer :
  • Reproducibility : Standardize solvent recrystallization (e.g., ethanol vs. acetone) and drying methods .
  • Analytical validation : Cross-check NMR shifts with DFT-calculated spectra (Gaussian 09) .
  • Crystallographic refinement : Re-analyze diffraction data with SHELXL to resolve polymorphic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.